molecular formula C6H9N3O4S B2758875 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 923682-24-0

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B2758875
CAS No.: 923682-24-0
M. Wt: 219.22
InChI Key: NKKXGPLLMYEAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrimidine Sulfonamide Chemistry

The discovery of sulfonamides marked a transformative era in medicinal chemistry, beginning with Gerhard Domagk’s pioneering work on Prontosil rubrum in the 1930s. This breakthrough revealed sulfanilamide as the active metabolite, catalyzing the synthesis of over 5,400 derivatives by the mid-20th century. The integration of pyrimidine motifs into sulfonamide chemistry emerged later, driven by the need to enhance bioavailability and target specificity. Early efforts focused on modifying the pyrimidine core to optimize electronic and steric properties, leading to derivatives such as 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide. The Biginelli reaction, a cornerstone in dihydropyrimidine synthesis, became instrumental in constructing this scaffold. By the 21st century, advances in heterocyclic chemistry enabled precise functionalization of the sulfonamide group, allowing tailored interactions with biological targets.

Significance in Medicinal Chemistry and Drug Discovery

Pyrimidine sulfonamides occupy a critical niche in drug discovery due to their dual functionality: the sulfonamide group confers hydrogen-bonding capacity, while the pyrimidine ring enables π-π stacking interactions with enzyme active sites. This synergy underpins their activity against diverse targets, including bacterial dihydropteroate synthase and human carbonic anhydrases. For instance, derivatives combining sulfonamide and pyrimidine groups exhibit enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, surpassing early sulfa drugs. In oncology, structural hybridization strategies have yielded compounds with IC~50~ values as low as 12.64 μM against HepG2 cells, rivaling 5-fluorouracil. The adaptability of this scaffold is further evidenced by its role in developing α4 integrin inhibitors, which modulate inflammatory pathways.

Table 1: Biological Activities of Selected Pyrimidine Sulfonamides

Target System Activity (IC~50~ or MIC) Key Structural Features Reference
Bacterial DHPS 2.1 μM (MIC) N-Methylation at position 1
PI3Kα kinase 15.13 μM Odd-chain sulfonamide substituents
Carbonic anhydrase IV 0.8 nM Pyrrolidine periphery

Structural Classification within Heterocyclic Sulfonamide Family

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide belongs to the dihydropyrimidine sulfonamide subclass, characterized by a partially saturated six-membered ring with two keto groups at positions 2 and 4. The sulfonamide moiety (-SO~2~NH~2~) at position 5 distinguishes it from simpler pyrimidines, enabling hydrogen bond donation to enzymatic residues. Comparative analysis with related heterocycles reveals distinct features:

  • Barbituric acid derivatives : Lack the sulfonamide group but share the 2,4-dioxo configuration, limiting their target versatility.
  • Aromatic heterocyclic sulfonamides : Often incorporate pyridine or imidazole rings, which alter electron distribution and binding kinetics.
  • Diaminopyrimidine hybrids : Combine a pyrimidine core with diamino groups, enhancing DNA interaction but reducing metabolic stability.

The methyl groups at positions 1 and 3 in 1,3-dimethyl derivatives mitigate oxidation, a common degradation pathway in unsubstituted analogs.

Position within Pyrimidine-Based Pharmacophores

This compound exemplifies a hybrid pharmacophore strategy, merging the sulfonamide’s enzyme-inhibitory capacity with the pyrimidine’s nucleic acid mimicry. Key pharmacophoric elements include:

  • Hydrophobic anchor : The methyl groups at positions 1 and 3 create a lipophilic domain, facilitating membrane penetration.
  • Hydrogen-bond acceptor/donor system : The sulfonamide’s -SO~2~NH~2~ and pyrimidine’s carbonyl groups engage polar residues in target proteins.
  • Planar aromatic region : The conjugated pyrimidine ring aligns with flat binding pockets in kinases and reductases.

In PI3Kα inhibition, molecular docking studies show the sulfonamide oxygen forming a critical hydrogen bond with Lys802, while the pyrimidine ring occupies a hydrophobic cleft near Val851. This dual binding mode underscores its utility in designing multitarget therapies.

Table 2: Synthetic Routes to 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Method Reagents/Conditions Yield (%) Advantages
Biginelli reaction Sulfanilamide, TFA, acetonitrile, reflux 68 One-pot synthesis, scalable
Post-functionalization Preformed pyrimidine + SO~2~Cl~2~ 45 Enables late-stage diversification
Microwave-assisted Urea derivatives, DMF, 150°C 72 Reduced reaction time

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4S/c1-8-3-4(14(7,12)13)5(10)9(2)6(8)11/h3H,1-2H3,(H2,7,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKXGPLLMYEAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Sulfonation: The sulfonamide group is introduced by reacting the pyrimidine derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Applications

  • Antibacterial Activity :
    • Studies have shown that 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide exhibits significant antibacterial activity against various strains of bacteria. It has been particularly effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .
  • Antifungal Properties :
    • The compound has also demonstrated antifungal activity against several pathogenic fungi. In vitro studies indicated that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger, making it a candidate for further development as an antifungal agent .

Anticancer Potential

  • Mechanism of Action :
    • Research indicates that this compound may act through the inhibition of specific enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial for folate metabolism in cancer cells .
  • Case Studies :
    • In Vivo Studies : In murine models of cancer, treatment with 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide resulted in reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
    • Cytotoxicity Assessment : Comparative studies assessing cytotoxic effects on various cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM .

Other Therapeutic Applications

  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .
  • Potential Use in Drug Development :
    • Given its diverse biological activities, 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is being explored as a scaffold for developing new drugs targeting various diseases. Its structural modifications could lead to more potent derivatives with enhanced efficacy and reduced side effects.

Summary Table of Biological Activities

ActivityTarget Organism/Cell LineIC50 (µM)Comments
AntibacterialMRSA< 0.5Effective against resistant strains
AntifungalCandida albicans< 10Significant growth inhibition
CytotoxicityVarious Cancer Cell Lines> 10Reduced cell viability observed
Anti-inflammatoryHuman Cell LinesN/AInhibition of cytokine production

Mechanism of Action

The mechanism by which 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, molecular properties, and reported biological activities.

Table 1: Structural and Functional Comparison of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Findings Reference
Target Compound : 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide C₆H₈N₃O₄S 230.22 (calculated) 1,3-dimethyl, sulfonamide at C5 Structural rigidity due to methyl groups; potential for hydrogen bonding via sulfonamide
N-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide C₅H₇N₃O₄S 205.19 N-methyl, no C1/C3 methyl groups Simpler structure with reduced steric hindrance; potential for higher solubility in polar solvents
N-Benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide C₁₃H₁₅N₃O₄S 309.34 N-benzyl, N,6-dimethyl Increased lipophilicity (logP ~1.8 estimated) due to benzyl group; potential for enhanced blood-brain barrier penetration
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid C₁₁H₇FN₂O₄ 250.19 Carboxylic acid at C5, 4-fluorophenyl at C3 High binding affinity (-8.7 kcal/mol) to Anopheles gambiae kynurenine formamidase, suggesting enzyme inhibition potential
N-[2-(Adamantan-1-yloxy)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide C₁₇H₂₃N₃O₅S 389.45 Adamantyloxyethyl group at sulfonamide Bulky adamantane group may improve metabolic stability and target selectivity
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₅H₁₆N₂O₅S 336.37 Sulfanylidene (C=S) at C2, benzodioxolyl at C4 Thione group increases electron density; potential for metal coordination or redox activity

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • The target compound’s 1,3-dimethyl groups enhance steric stability compared to the N-methyl analog (), which lacks these substituents. This structural rigidity may improve binding specificity in enzyme interactions .
  • The 3-(4-fluorophenyl)-carboxylic acid derivative () demonstrates that electron-withdrawing groups (e.g., fluorine, carboxylic acid) at C5 significantly enhance binding affinity (-8.7 kcal/mol), suggesting that the sulfonamide group in the target compound could be modified for similar effects .

Lipophilicity and Solubility :

  • The N-benzyl derivative () has a higher molecular weight (309.34) and logP due to the aromatic benzyl group, making it more lipophilic than the target compound. This property could improve membrane permeability but reduce aqueous solubility .
  • In contrast, the adamantane-containing analog () combines moderate lipophilicity with enhanced metabolic stability, a feature often desirable in CNS-targeting drugs .

Structural Versatility :

  • The hydrochloride salt of the target compound’s analog (CAS: 2033788-69-9) highlights the feasibility of salt formation to modulate solubility and stability .

Research Implications

  • Drug Design: The target compound’s sulfonamide and methyl groups provide a versatile scaffold for developing inhibitors targeting enzymes like Anopheles gambiae kynurenine formamidase or bacterial dihydropteroate synthase .

Biological Activity

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on available research findings.

  • Molecular Formula : C8H10N4O3S
  • Molecular Weight : 218.25 g/mol
  • Structure : The compound features a pyrimidine ring with two keto groups and a sulfonamide group.

Synthesis

The synthesis of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives typically involves multi-step reactions including condensation and cyclization processes. Specific methods may vary but often utilize starting materials such as urea and various aldehydes or ketones under acidic or basic conditions.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine exhibit significant antimicrobial properties. A study evaluated several synthesized compounds for their antibacterial and antifungal activities against various strains:

CompoundBacterial Strains TestedAntifungal Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus, Escherichia coliCandida albicans1250 µg/mL
Compound BPseudomonas aeruginosa, Enterococcus faecalisCandida glabrata625 µg/mL
Compound CKlebsiella pneumoniae, Staphylococcus epidermidisAspergillus flavus500 µg/mL

These findings indicate that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against yeast strains.

The antimicrobial mechanism is believed to involve the inhibition of bacterial cell wall synthesis or disruption of cellular integrity. The sulfonamide moiety may play a crucial role in mimicking para-aminobenzoic acid (PABA), thereby interfering with folate synthesis in bacteria.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of derivatives were tested for their antibacterial efficacy. The results showed that compounds with specific substitutions on the pyrimidine ring exhibited enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that structural modifications could lead to more effective antimicrobial agents.

Study 2: Antifungal Activity

Another study focused on the antifungal properties of the compound against clinical isolates of Candida albicans. The results indicated that certain derivatives not only inhibited growth but also reduced biofilm formation significantly. This suggests potential applications in treating fungal infections where biofilm formation is a concern.

Q & A

Basic Synthesis and Characterization

Q1: What are the critical steps and reaction conditions for synthesizing 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide? Answer: The synthesis typically involves cyclocondensation of substituted urea or thiourea derivatives with β-keto sulfonamides under acidic conditions. Key parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature control: Maintain 80–100°C to avoid side reactions like decarboxylation .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) accelerate cyclization .
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm structure using ¹H/¹³C NMR (δ ~2.5 ppm for methyl groups, δ ~170 ppm for carbonyls) and HRMS (exact mass match within 3 ppm error) .

Advanced Synthesis Challenges

Q2: How can researchers mitigate low yields during the sulfonamide incorporation step? Answer: Low yields often arise from steric hindrance at the pyrimidine C5 position. Strategies include:

  • Pre-activation of sulfonamide: Use sulfonyl chlorides with electron-withdrawing groups (e.g., p-toluenesulfonyl chloride) to enhance electrophilicity .
  • Microwave-assisted synthesis: Reduces reaction time (30–60 mins vs. 12 hrs conventional) and improves regioselectivity .
  • Protecting groups: Temporarily block reactive sites (e.g., acetyl protection of amines) to direct sulfonamide coupling .
    Validate purity via HPLC (C18 column, acetonitrile/water gradient) and monitor intermediates by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Structural Confirmation and Contradictions

Q3: How to resolve discrepancies in NMR data for tautomeric forms of this compound? Answer: The compound may exhibit keto-enol tautomerism, leading to variable ¹H NMR signals. To confirm the dominant tautomer:

  • Variable-temperature NMR: Conduct at 25°C and −40°C; enol forms show downfield-shifted OH protons (~δ 12–14 ppm) that sharpen at lower temps .
  • IR spectroscopy: Detect carbonyl stretches (~1700 cm⁻¹ for diketone) and absence of broad OH stretches (~3200 cm⁻¹) .
  • X-ray crystallography: Definitive confirmation of solid-state structure (e.g., bond lengths: C=O ~1.22 Å, C-S ~1.76 Å) .

Biological Activity and SAR

Q4: How do substituents on the pyrimidine ring influence bioactivity? Answer: Structure-activity relationship (SAR) studies reveal:

  • C5-sulfonamide group: Critical for enzyme inhibition (e.g., thymidine phosphorylase) via hydrogen bonding with active-site residues .
  • 1,3-Dimethyl groups: Enhance metabolic stability by blocking oxidation at C2 and C4 .
  • Electron-withdrawing substituents: Improve solubility (logP reduction by ~0.5 units) but may reduce membrane permeability .
    Use molecular docking (AutoDock Vina) to predict binding modes and in vitro assays (IC₅₀ measurements) to validate activity .

Stability and Storage

Q5: What are the best practices for handling this compound to prevent degradation? Answer: The compound is sensitive to light, moisture, and DMSO-induced decomposition:

  • Storage: Store at −20°C in amber vials under argon; avoid DMSO for long-term stock solutions .
  • Stability testing: Monitor via HPLC-UV over 72 hrs (degradants appear as peaks at 254 nm with retention times ±0.5 mins from parent).
  • Alternative solvents: Use ethanol or PBS (pH 7.4) for biological assays; pre-filter (0.22 µm) to remove particulates .

Computational Modeling

Q6: Which computational methods predict the compound’s reactivity and electronic properties? Answer:

  • DFT calculations (B3LYP/6-31G):* Optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV indicates moderate reactivity) .
  • Molecular dynamics (AMBER): Simulate solvation effects in water (RMSD <2 Å over 50 ns trajectories confirms stability) .
  • pKa prediction (MarvinSuite): Estimate sulfonamide proton acidity (pKa ~6.8), critical for pH-dependent solubility .

Analytical Method Validation

Q7: How to validate a quantitative LC-MS method for this compound in biological matrices? Answer:

  • Calibration curve: Linear range 1–1000 ng/mL (R² >0.99) with deuterated internal standard .
  • Matrix effects: Assess via post-column infusion; signal suppression <15% in plasma .
  • LOQ/LOD: Limit of quantification 1 ng/mL (S/N ≥10), LOD 0.3 ng/mL (S/N ≥3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.